tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468285
InChI: InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1
SMILES:
Molecular Formula: C32H38NO8P
Molecular Weight: 595.6 g/mol

tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate

CAS No.:

Cat. No.: VC17468285

Molecular Formula: C32H38NO8P

Molecular Weight: 595.6 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate -

Specification

Molecular Formula C32H38NO8P
Molecular Weight 595.6 g/mol
IUPAC Name tert-butyl (3S)-5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Standard InChI InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1
Standard InChI Key FKVXEYIECBNGCE-MHZLTWQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4
Canonical SMILES CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates four key moieties:

  • 1,4-Oxazine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and influences electronic properties .

  • tert-Butyl Carboxylate: Positioned at the 4-position, this group enhances steric bulk and hydrolytic stability compared to methyl or ethyl esters .

  • 4-(Benzyloxy)butyl Chain: A hydrophobic side chain at the 3-position, introduced via alkylation, which may modulate solubility and membrane permeability .

  • Diphenoxyphosphoryloxy Group: A phosphate mimic at the 5-position, likely serving as a leaving group or enzyme-binding motif in prodrug designs .

The (S)-configuration at the 3-position is critical for enantioselective interactions, as evidenced by analogous compounds in asymmetric catalysis .

Physicochemical Data

Key properties include:

  • Molecular Weight: 595.62 g/mol .

  • InChIKey: FKVXEYIECBNGCE-UHFFFAOYSA-N .

  • Solubility: Predominantly lipophilic due to the benzyl and tert-butyl groups, suggesting compatibility with organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

PropertyValueSource
CAS Number1166394-98-4
Molecular FormulaC32H38NO8P\text{C}_{32}\text{H}_{38}\text{NO}_{8}\text{P}
Melting PointNot reported

Synthesis and Optimization

Key Synthetic Steps

The synthesis involves multi-step modifications of a hydroxyketone intermediate, as outlined in Royal Society of Chemistry protocols :

  • Oxazine Ring Formation:

    • A hydroxyketone precursor reacts with InBr₃ in DCM to form the oxazine scaffold via intramolecular cyclization .

    • Mechanism: Lewis acid-mediated activation of the carbonyl group facilitates nucleophilic attack by the amine, followed by dehydration .

  • Phosphorylation:

    • Treatment with ClP(O)(OPh)₂ introduces the diphenoxyphosphoryloxy group at the 5-position. This step employs TMEDA and LDA to deprotonate the oxazine, enabling electrophilic substitution .

  • Side Chain Introduction:

    • A 4-(benzyloxy)butyl group is appended via alkylation using a brominated precursor (e.g., tert-butyl 4-bromobutanoate) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may refine regioselectivity .

Purification and Characterization

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate (PE/EA) gradients (10:1 to 1:1) resolves intermediates .

  • Spectroscopic Data: Limited in provided sources, but analogous compounds show characteristic 31P^{31}\text{P}-NMR peaks near δ 0 ppm for phosphates and 1H^{1}\text{H}-NMR signals for benzyl protons (δ 7.2–7.4 ppm) .

CompoundSubstituent at 5-PositionBioactivitySource
CAS 1166394-99-53,4,5-TrifluorophenylDiscontinued (safety?)
CAS 1166394-98-4 (Target)DiphenoxyphosphoryloxyUndisclosed

The trifluorophenyl analog’s discontinuation implies potential stability or toxicity issues, underscoring the need for rigorous safety profiling of the target compound .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step protocols (e.g., phosphorylation, asymmetric alkylation) necessitate optimization for scalability .

  • Data Gaps: Absence of toxicity profiles, enzymatic inhibition assays, and pharmacokinetic data limits translational potential.

  • Opportunities: Modular design allows for side chain variation to tune solubility or target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator